molecular formula C7H5BrF3NO B1474979 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1211580-59-4

4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1474979
CAS RN: 1211580-59-4
M. Wt: 256.02 g/mol
InChI Key: LEKZXOJPIYARMF-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives has been a key area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H5BrF3NO . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 256.02 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Heterocyclic Applications

4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of complex molecules. The regiospecific allylic bromination of trihaloalkenones and its subsequent reactions highlight its utility in heterocyclic synthesis. Martins (2002) explored its applications in creating a series of bromo and dibromo derivatives, demonstrating its versatility in synthesizing heterocycles with high purity and yields (Martins, 2002).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic, optical, and density functional theory (DFT) studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. Their work includes Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, providing insights into the compound's structure and electronic properties. This research also delved into non-linear optical (NLO) properties, expanding the understanding of its potential in electronic and optical applications (Vural & Kara, 2017).

Chemoselective Synthesis

Aquino et al. (2015) described a method for the chemoselective synthesis of 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. This highlights the compound's role in synthesizing pyrroles, underlining its significance in producing compounds with various biological and pharmaceutical applications (Aquino et al., 2015).

Functionalized Pyridylboronic Acids

Parry et al. (2002) synthesized functionalized pyridylboronic acids, demonstrating the compound's utility in cross-coupling reactions to yield novel heteroarylpyridines. This study signifies the importance of such compounds in creating new materials and molecules with potential applications in drug development and materials science (Parry et al., 2002).

Safety and Hazards

“4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-bromo-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZXOJPIYARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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